molecular formula C21H23N5O4S B2822801 N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1396872-99-3

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2822801
CAS No.: 1396872-99-3
M. Wt: 441.51
InChI Key: OSDMGABUEHNUJI-UHFFFAOYSA-N
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Description

The compound features a benzenesulfonamide core substituted with an N,N-dimethyl group, linked via a carbonyl group to a piperazine ring. This piperazine is further functionalized with a pyrazolo[1,5-a]pyridine-3-carbonyl moiety. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic heterocycle known for its bioisosteric properties, often enhancing binding affinity in medicinal chemistry . The sulfonamide group may improve solubility and metabolic stability, while the piperazine linker provides conformational flexibility for target engagement.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDMGABUEHNUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety exhibit significant anticancer activity. These compounds are known to act as inhibitors of various protein kinases implicated in cancer progression. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyridine can selectively inhibit AXL and c-MET kinases, which are involved in tumor growth and metastasis . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

The sulfonamide group present in N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is associated with a broad spectrum of antimicrobial activities. Sulfonamides are known for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This makes them effective against various bacterial infections.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the role of pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of carbonic anhydrases, enzymes that play a crucial role in maintaining acid-base balance and facilitating CO2 transport . The sulfonamide group acts as a zinc-binding moiety, which is essential for the inhibition mechanism. This property may be leveraged for therapeutic interventions in conditions like glaucoma and certain types of edema.

Inhibition of Protein Kinases

A study demonstrated the effectiveness of pyrazolo[1,5-a]pyridine derivatives in inhibiting AXL and c-MET kinases in vitro. The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity against these targets . The study provided detailed kinetic analyses and structural insights into the binding interactions between the compound and the kinase active sites.

Antimicrobial Efficacy

In another investigation, this compound was tested against a panel of pathogenic bacteria. Results showed significant bactericidal activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics . The study included time-kill assays that confirmed the rapid action of the compound against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazolo[1,5-a]pyridine core is known to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo-Pyridine Derivatives

(a) Pyrazolo[1,5-a]pyridine-3-carboxamides

highlights pyrazolo[1,5-a]pyridine-3-carboxamides as anti-inflammatory or anticancer agents. The geometric similarity of these compounds to the target molecule suggests shared pharmacophoric features, such as planar heterocyclic cores and amide linkages. However, the absence of a sulfonamide group in these analogs may reduce solubility compared to the target compound .

(b) Pyrazolo[3,4-b]pyridine Derivatives

Compounds like N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () exhibit structural divergence due to differing ring fusion (pyrazolo[3,4-b] vs. [1,5-a] systems). For instance, the ethyl and methyl substituents in ’s compound may enhance lipophilicity compared to the target’s dimethylsulfonamide group .

(c) Pyrazolo[1,5-b]pyridazine Analogs

describes derivatives with pyrazolo[1,5-b]pyridazine cores substituted with trifluoromethylphenyl groups. The pyridazine ring introduces additional nitrogen atoms, increasing polarity. However, the trifluoromethyl groups in these analogs likely confer greater metabolic stability and membrane permeability compared to the target’s dimethylsulfonamide .

Piperazine-Linked Compounds

(a) Piperazine-Sulfamoyl Derivatives

details tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate, a precursor with a sulfamoyl-piperazine moiety. The tert-butyl group aids in synthetic protection, but its removal would yield a structure analogous to the target’s piperazine-sulfonamide segment. The dimethylsulfamoyl group in both compounds may enhance solubility relative to non-sulfonylated analogs .

(b) Piperazine-Benzoxazinone Hybrids

Compounds from , such as 4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide, replace the pyrazolo-pyridine with a benzooxazinone.

Sulfonamide-Containing Analogs

describes N-carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide, featuring a sulfonamide group but lacking the piperazine-pyrazolo-pyridine system. Its IR data (1308–1179 cm⁻¹ for SO₂) align with typical sulfonamide vibrations, suggesting similar electronic environments. However, the carbamimidoyl substituent introduces basicity absent in the target’s dimethylsulfonamide .

Physicochemical Properties

Compound Key Features Melting Point Solubility Indicators
Target Compound Pyrazolo[1,5-a]pyridine, dimethylsulfonamide Not reported High (sulfonamide group)
N-carbamimidoyl-benzenesulfonamide () Carbamimidoyl, pyrazole 113.9°C Moderate (polar groups)
Pyrazolo[1,5-b]pyridazine () Trifluoromethylphenyl, pyridazine Not reported Low (lipophilic CF₃)

Biological Activity

N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₄H₁₉N₅O₃S
Molecular Weight 337.40 g/mol
CAS Number 1396872-99-3

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are critical for numerous physiological processes including acid-base balance and fluid secretion.

Inhibition of Carbonic Anhydrases

Research indicates that pyrazolo[1,5-a]pyridine sulfonamides, including this compound, demonstrate potent inhibitory activity against several isoforms of carbonic anhydrases (CAs). The inhibition was assessed using a stopped-flow CO₂ hydrase assay against human isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IX and hCA XII. Notably, some derivatives showed enhanced potency compared to established inhibitors like acetazolamide (AAZ) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • MCF-7 and MDA-MB-231 Cell Lines : Compounds derived from similar structures exhibited IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, demonstrating superior growth inhibition compared to the standard drug 5-Fluorouracil .

Enzyme Inhibition Studies

The compound's effectiveness as an enzyme inhibitor has been documented in various studies:

  • Carbonic Anhydrases : It selectively inhibited certain CA isoforms with IC₅₀ values indicating strong binding affinity. For example, compound 1f showed better activity against hCA I than AAZ .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Activity : A study demonstrated that modifications in the structure of pyrazolo[1,5-a]pyridine derivatives led to enhanced antitumor activity against breast cancer cell lines .
  • Mechanistic Insights : Computational studies provided insights into the binding modes of these compounds within the active sites of target enzymes, revealing structural features that contribute to their inhibitory efficacy .
  • Therapeutic Applications : Ongoing research is investigating the potential of these compounds in treating conditions associated with dysregulated CA activity, such as glaucoma and certain cancers .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateYield (%)LCMS [M+H]+Key NMR Signals (δ, ppm)
Pyrazolo[1,5-a]pyridine-3-carboxylic acid72204.18.2 (d, J=5.1 Hz, 1H), 7.8 (s, 1H)
Piperazine-1-carbonyl chloride85156.03.4 (m, 4H), 3.6 (m, 4H)
N,N-Dimethylbenzenesulfonamide68214.12.9 (s, 6H), 7.5 (d, J=8.3 Hz, 2H)

Q. Table 2. Optimized Reaction Conditions for Critical Steps

StepReagentsSolventTemp (°C)Time (h)
Pyrazole cyclizationHydrazine hydrate, AcOHEthanol10012
Amide couplingHATU, DIPEADMF254
SulfonylationBenzenesulfonyl chlorideCH2Cl20→252

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